N-(2-hydroxycyclobutyl)oxane-4-carboxamide
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Overview
Description
N-(2-hydroxycyclobutyl)oxane-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique structure, which includes a cyclobutyl ring and an oxane ring, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl and oxane intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired application.
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods often involve optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxycyclobutyl)oxane-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
N-(2-hydroxycyclobutyl)oxane-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclobutyl)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-hydroxycyclobutyl)oxane-4-carboxamide include:
- N-(2-hydroxycyclobutyl)oxane-4-carboxylate
- N-(2-hydroxycyclobutyl)oxane-4-carboxylamide
- N-(2-hydroxycyclobutyl)oxane-4-carboxylhydrazide
Uniqueness
This compound is unique due to its specific combination of a cyclobutyl ring and an oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9-2-1-8(9)11-10(13)7-3-5-14-6-4-7/h7-9,12H,1-6H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFIMTBXPGEHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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